molecular formula C12H10ClNO B6367243 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine CAS No. 1111110-95-2

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367243
CAS No.: 1111110-95-2
M. Wt: 219.66 g/mol
InChI Key: AQPHKMVWEHUHGN-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a hydroxyl group attached to the second position of the pyridine ring and a 4-chloro-3-methylphenyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylphenylboronic acid with 2-hydroxypyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-(4-Chloro-3-methylphenyl)-2-pyridone.

    Reduction: Formation of 6-(4-Chloro-3-methylphenyl)-2-aminopyridine.

    Substitution: Formation of 6-(4-Amino-3-methylphenyl)-2-hydroxypyridine or 6-(4-Mercapto-3-methylphenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a chloro-substituted phenyl ring attached to the pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(4-chloro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(5-6-10(8)13)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPHKMVWEHUHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682866
Record name 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-95-2
Record name 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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